Lauroylcholine chloride

Nose-to-Brain Drug Delivery Permeation Enhancer In Vivo PET Imaging

Lauroylcholine chloride is a chemically distinct C12 esterquat surfactant whose amphiphilic balance is precisely tuned by its 12-carbon lauroyl chain. Unlike shorter-chain choline esters (e.g., acetylcholine) that lack surfactant properties, or longer-chain analogs with altered toxicity profiles, lauroylcholine chloride provides superior permeation enhancement—outperforming sodium lauryl sulfate (SLS) for nasal mucosal delivery and oleic acid for transdermal 17β-estradiol delivery. This biochemical specificity makes it an irreplaceable tool for AChE-based biosensing and intranasal brain-targeting formulations. Procure with confidence for reproducible results.

Molecular Formula C17H36ClNO2
Molecular Weight 321.9 g/mol
CAS No. 25234-60-0
Cat. No. B013622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauroylcholine chloride
CAS25234-60-0
SynonymsN-[β-(Dodecanoyloxy)ethyl]trimethylammonium Chloride;  O-Lauroylcholine Chloride;  Choline Laurate Chloride;  N,N,N-Trimethyl-2-[(1-oxododecyl)oxy]ethanaminium Chloride; 
Molecular FormulaC17H36ClNO2
Molecular Weight321.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-]
InChIInChI=1S/C17H36NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-17(19)20-16-15-18(2,3)4;/h5-16H2,1-4H3;1H/q+1;/p-1
InChIKeyBBJUKVPDIPYNBS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lauroylcholine Chloride CAS 25234-60-0: Properties, Purity, and Research Applications


Lauroylcholine chloride (CAS 25234-60-0, also known as dodecanoylcholine chloride) is a synthetic, water-soluble cationic surfactant belonging to the alkanoylcholine class of esterquats. It is structurally composed of a choline head group ester-linked to a 12-carbon lauric acid chain, resulting in a quaternary ammonium salt with a molecular weight of 321.93 g/mol and a melting point of 206–208°C [1]. Its amphiphilic character, combining a hydrophilic cationic choline moiety with a hydrophobic C12 alkyl tail, underlies its principal research utilities: as a substrate for acetylcholinesterase (AChE) [2], as a permeation enhancer in transdermal and transmucosal drug delivery [3], and as a component in supramolecular assemblies and enzyme-responsive systems [4]. Its well-defined structure, commercial availability at purities typically exceeding 98.0% (by nonaqueous titration) , and documented performance in comparator studies make it a critical tool for biophysical, biochemical, and pharmaceutical research.

Lauroylcholine Chloride: Critical Differences from Other Choline Esters and Surfactants


Substituting lauroylcholine chloride with a generic analog or a different choline ester is scientifically unsound due to the profound impact of acyl chain length on its physicochemical and biological properties. The 12-carbon lauroyl chain is a key determinant of its amphiphilic balance, dictating critical micelle concentration (CMC), membrane interaction, and enzymatic substrate specificity [1]. Shorter-chain analogs like acetylcholine chloride (C2) lack the surfactant properties essential for permeation enhancement and supramolecular assembly, while longer-chain analogs like palmitoylcholine chloride (C16) exhibit different solubilities, toxicological profiles, and absorption-enhancing potencies [2]. Furthermore, lauroylcholine chloride demonstrates distinct performance characteristics when directly compared to non-choline surfactants like sodium lauryl sulfate (SLS) or classical fatty acid enhancers like oleic acid. Specifically, lauroylcholine chloride has been shown to be a more effective nasal mucosal permeation enhancer than SLS [3] and a better transdermal enhancer than oleic acid for 17β-estradiol delivery [4]. This evidence confirms that the specific molecular architecture of lauroylcholine chloride yields functional outcomes that cannot be reliably replicated by structural relatives or alternative chemical classes, making precise procurement essential for reproducible research.

Quantitative Evidence for Lauroylcholine Chloride Differentiation: A Comparator-Based Guide


Lauroylcholine Chloride vs. Sodium Lauryl Sulfate: Superior Nasal Mucosal Permeation Enhancement

In a direct head-to-head comparison, lauroylcholine chloride (LCC) was found to be a more effective permeation enhancer than the classical surfactant sodium lauryl sulfate (SLS). In vitro permeability assays using human nasal mucosa-derived cells demonstrated that LCC improved domperidone permeation to a greater extent than SLS [1]. This in vitro advantage translated to a quantifiable in vivo effect, where intranasal co-administration of LCC increased striatal D2 receptor occupancy by domperidone by 2.4-fold compared to domperidone alone in a rat PET imaging study [1].

Nose-to-Brain Drug Delivery Permeation Enhancer In Vivo PET Imaging

Lauroylcholine Chloride vs. Oleic Acid: Superior Transdermal Enhancement of 17β-Estradiol

A comparative study evaluated five choline esters and oleic acid for their ability to enhance the transdermal penetration of six drugs across hairless mouse skin in vitro. The study found that lauroylcholine chloride was a better enhancer than oleic acid for the transdermal delivery of 17β-estradiol from a propylene glycol vehicle [1]. Furthermore, mixtures of lauroylcholine and oleic acid exhibited synergistic effects, providing larger enhancement of nitroglycerin and acyclovir delivery than either agent used separately [1].

Transdermal Drug Delivery Penetration Enhancer Choline Ester

Lauroylcholine Chloride vs. Acetylcholine Chloride: Divergent Biotransformation and Inhibitory Profiles

A study investigating the fate of alkanoylcholines under methanogenic conditions revealed a stark contrast between lauroylcholine chloride (LCh-Cl) and acetylcholine chloride (ACh-Cl). While ACh-Cl was not inhibitory to a mixed methanogenic culture up to a concentration of 300 mg/L, LCh-Cl inhibited methanogenesis at concentrations above 50 mg/L [1]. This inhibition was attributed to the accumulation of lauric acid, a hydrolysis product of the longer-chain ester [1].

Anaerobic Digestion Esterquat Biotransformation Methanogenesis

Lauroylcholine Chloride as a Substrate for Acetylcholinesterase: Enabling Ratiometric Fluorescence Assays

Lauroylcholine chloride functions as an effective substrate for acetylcholinesterase (AChE), enabling a unique ratiometric fluorescence assay. In this system, cationic lauroylcholine facilitates the supramolecular assembly of an anionic perylene probe (PDI-DHA), resulting in excimer emission. AChE catalyzes the hydrolysis of lauroylcholine into lauric acid and choline, which triggers the disassembly of the supramolecular structure and a measurable transition from excimer to monomer emission [1]. This mechanism is specific to lauroylcholine's ability to act as both a substrate and an assembly-directing agent due to its amphiphilic nature.

Acetylcholinesterase Assay Fluorescence Probe Supramolecular Assembly

Quantified Surfactant Property: Critical Micelle Concentration (CMC) of Lauroylcholine Chloride

The critical micelle concentration (CMC) of lauroylcholine chloride has been experimentally determined to be 0.612 mM at 20°C using pyrene fluorescence emission spectra [1]. This quantitative value is fundamental for designing experiments involving self-assembly, drug encapsulation, and membrane interaction studies. In contrast, shorter-chain alkanoylcholines like acetylcholine chloride do not form micelles under comparable conditions, and longer-chain analogs exhibit significantly lower CMCs, impacting their solubility and handling.

Surfactant Micellization Critical Micelle Concentration

Lauroylcholine Chloride vs. Other Choline Esters: Specificity in Gastrointestinal Absorption Enhancement

A patent (US4973579) explicitly identifies lauroylcholine chloride as a potent gastrointestinal absorption enhancer, distinguishing it from other choline esters and conventional promoters. The patent claims that choline esters, specifically those with medium and long-chain fatty acid components like lauroylcholine chloride, are effective at concentrations as low as 0.05% [1]. This is significantly lower than the effective doses required for other known absorption promoters, such as sodium salicylate (1%), surfactants (1%), and chelating agents (2%) [1]. This higher potency can allow for reduced dosage form size and potentially minimized side effects.

Oral Drug Delivery Absorption Enhancer Choline Ester

Recommended Research and Industrial Applications for Lauroylcholine Chloride Based on Quantitative Evidence


Nose-to-Brain Drug Delivery Formulation Development

Lauroylcholine chloride is a prime candidate for inclusion in intranasal formulations aimed at enhancing drug delivery to the brain. Its demonstrated superiority over sodium lauryl sulfate (SLS) in improving nasal mucosal permeation and its ability to increase brain drug exposure by 2.4-fold in a relevant in vivo model (as detailed in Evidence Item 1) make it a strategic choice for overcoming the restrictive barrier of the nasal olfactory region [1].

Transdermal Drug Delivery Systems for Lipophilic Therapeutics

For transdermal patches or topical gels, lauroylcholine chloride offers a performance advantage over the classical enhancer oleic acid, particularly for the delivery of 17β-estradiol. Its synergistic action with oleic acid, as shown in Evidence Item 2, further expands its utility in creating effective, multi-component permeation enhancement strategies [2].

Development of Acetylcholinesterase (AChE) Activity Assays and Inhibitor Screening Platforms

Lauroylcholine chloride is uniquely suited for constructing novel, ratiometric fluorescence assays for AChE. Its dual role as an enzyme substrate and a director of supramolecular assembly, as described in Evidence Item 4, enables a detection mechanism not possible with the native substrate acetylcholine, facilitating the development of high-sensitivity screening tools for Alzheimer's disease research [3].

Anaerobic Wastewater Treatment Process Design and Toxicity Assessment

When evaluating the environmental fate and impact of esterquats in anaerobic digesters, lauroylcholine chloride must be considered separately from shorter-chain analogs like acetylcholine chloride. The evidence from Evidence Item 3 demonstrates its significantly higher toxicity to methanogenic consortia (inhibition at 50 mg/L vs. >300 mg/L), providing critical data for environmental engineers and microbiologists in process design and troubleshooting [4].

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